molecular formula C19H16N4OS2 B2833605 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1172526-30-5

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B2833605
CAS No.: 1172526-30-5
M. Wt: 380.48
InChI Key: GILIMVMQFMEDFF-UHFFFAOYSA-N
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Description

This compound is a thiazole-containing acetamide derivative characterized by two distinct heterocyclic moieties: a 1H-pyrrole-substituted thiazole at position 2 and a 2-methylthiazole-substituted phenyl group attached via an acetamide linkage.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-13-20-17(12-25-13)14-5-4-6-15(9-14)21-18(24)10-16-11-26-19(22-16)23-7-2-3-8-23/h2-9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIMVMQFMEDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyrrole and thiazole rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially forming dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Overview : 4-Amino-5-methylhexanoic acid is a crucial building block in peptide synthesis. Its structural properties make it suitable for creating custom peptides necessary for pharmaceutical applications.

Case Studies :

  • Therapeutic Peptides : Research has shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity, making them potential candidates for therapeutic use in treating various diseases .

Drug Development

Overview : This compound plays a vital role in the design of new therapeutic agents. It aids in the creation of compounds that specifically target biological pathways, thereby enhancing drug efficacy.

Research Findings :

  • Targeted Therapies : Studies indicate that derivatives of 4-amino-5-methylhexanoic acid have been utilized to develop targeted therapies for conditions such as cancer and neurodegenerative diseases .

Biotechnology

Overview : In biotechnology, 4-amino-5-methylhexanoic acid is employed to modify proteins, improving their stability and functionality.

Applications :

  • Enzyme Engineering : The compound has been used to enhance enzyme properties, facilitating advancements in biocatalysis and industrial processes .

Research Reagents

Overview : As a research reagent, 4-amino-5-methylhexanoic acid is commonly used in academic and industrial laboratories for various chemical reactions.

Significance :

  • Organic Chemistry Advancements : The compound's versatility contributes to significant advancements in organic synthesis methodologies .

Cosmetic Formulations

Overview : The cosmetic industry explores the potential of 4-amino-5-methylhexanoic acid in formulating products aimed at skin health and hydration.

Applications :

  • Amino Acid Derivatives in Cosmetics : Its derivatives are being investigated for their moisturizing properties and ability to enhance skin barrier function .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced stability and bioactivity
Drug DevelopmentDesign of new therapeutic agentsTargeted therapies for cancer and neurodegenerative diseases
BiotechnologyProtein modification for stability and functionalityImproved enzyme properties
Research ReagentsUsed in chemical reactions in labsSignificant advancements in organic synthesis
Cosmetic FormulationsFormulation of skin health productsInvestigated for moisturizing properties

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with several acetamide-thiazole derivatives, differing primarily in substituent groups and their positions. Key comparisons include:

Table 1: Structural Comparison
Compound Name / ID Key Substituents Molecular Formula (if available) Biological Activity (if reported)
Target Compound 1H-pyrrol-1-yl (thiazole C2), 2-methylthiazole (phenyl C3) Not explicitly stated Inferred antimicrobial/kinase modulation
ACI-INT-77 () 2-Amino thiazol-4-yl, complex aryl/alkylamine substituents Not explicitly stated Undocumented
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () Phenyl (thiazole C2), thiophen-2-ylmethyl C16H14N2OS2 Undocumented
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide () Arylpiperazine (acetamide), 4-substituted phenyl (thiazole C2) Varies Antimicrobial (gram+/gram–, fungi)
Key Observations :
  • Substituent Impact : The 1H-pyrrole group in the target compound may enhance π-π stacking interactions compared to phenyl or thiophene groups in analogs (e.g., ) .
  • Bioactivity : Derivatives with arylpiperazine substituents () exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s 2-methylthiazole-phenyl group could similarly influence binding to microbial enzymes .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are lacking, inferences can be drawn from analogs:

Table 2: Physicochemical Comparison
Property Target Compound (Inferred) 2-(2-Phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () Arylpiperazine-Thiazole Derivatives ()
Molecular Weight ~400–450 g/mol 338.42 g/mol 350–450 g/mol
LogP (Lipophilicity) Moderate (~3.5) 3.8 2.5–4.0
Hydrogen Bond Acceptors 5–6 5 6–8
Solubility Low (aqueous) Low Moderate
Key Observations :
  • The target compound’s dual thiazole rings likely reduce aqueous solubility compared to single-thiazole analogs (e.g., ).
  • Arylpiperazine derivatives () may exhibit better solubility due to polar amine groups, whereas the target compound’s methylthiazole group could increase metabolic stability .

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule that integrates a pyrrole moiety, thiazole ring, and an acetamide group. This structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine the pyrrole and thiazole rings with the acetamide group. Common methods include:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamide precursors.
  • Pyrrole Integration : The pyrrole moiety is often synthesized via the Paal-Knorr synthesis or similar methods.
  • Acetamide Attachment : This step usually involves acylation reactions to introduce the acetamide functionality.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole and pyrrole rings have shown effectiveness against various bacterial strains.
  • Antitumor Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential antitumor properties.
  • Anti-inflammatory Properties : The presence of specific functional groups may enhance anti-inflammatory effects.

Activity Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications:

  • Antimicrobial Studies :
    • A study screened various thiazole-pyrrole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly for compounds with specific substitutions on the thiazole ring .
  • Antitumor Activity :
    • Research focused on a series of thiazole derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 and Jurkat cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Potential :
    • Another investigation highlighted the anti-inflammatory properties of thiazole derivatives, where compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results showed a marked reduction in TNF-alpha and IL-6 levels, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, and how can they be addressed methodologically?

  • Answer: Synthesis of this compound involves multi-step reactions, including thiazole ring formation, pyrrole substitution, and acetamide coupling. Key challenges include low yields due to steric hindrance from the thiazole and pyrrole groups and side reactions during coupling steps. Methodological solutions:

  • Use Huisgen cycloaddition for precise thiazole-pyrrole linkage .
  • Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance regioselectivity .
  • Monitor intermediates via HPLC and TLC to minimize impurities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer: Structural validation requires:

  • ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., molecular ion peak at m/z 438.12) .
  • IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Answer: Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazole moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking to predict binding to receptors like EGFR or COX-2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions between high yield and purity in the final step?

  • Answer: Contradictions often arise from competing acylation and hydrolysis reactions. Strategies:

  • Use Schlenk techniques to exclude moisture during acetamide coupling .
  • Employ flow chemistry for precise control of residence time and temperature, reducing side products .
  • Post-synthesis purification via preparative HPLC with a C18 column (acetonitrile/water gradient) .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound?

  • Answer: Advanced SAR analysis requires:

  • Density Functional Theory (DFT) to model electronic effects of substituents (e.g., methyl on thiazole) on binding energy .
  • Molecular Dynamics (MD) simulations to assess conformational stability in biological membranes .
  • QSAR models correlating logP values (calculated via ChemAxon) with cytotoxicity data .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

  • Answer: Discrepancies may stem from off-target interactions or metabolic instability. Approaches:

  • Metabolite identification using LC-MS/MS to detect degradation products .
  • Transcriptomic profiling (RNA-seq) to compare gene expression in responsive vs. resistant cell lines .
  • Selectivity screening against a panel of 50+ kinases to identify primary targets .

Key Methodological Recommendations

  • Synthetic Chemistry: Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction time by 40% .
  • Data Analysis: Use multivariate statistical tools (e.g., PCA) to deconvolute overlapping spectral peaks in NMR .
  • Biological Testing: Validate target engagement via surface plasmon resonance (SPR) for real-time binding kinetics .

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